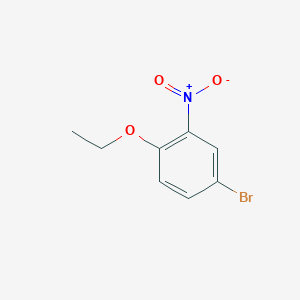

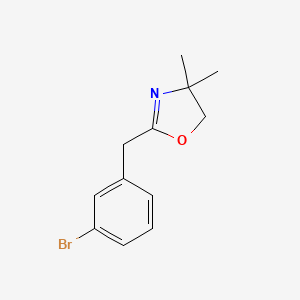

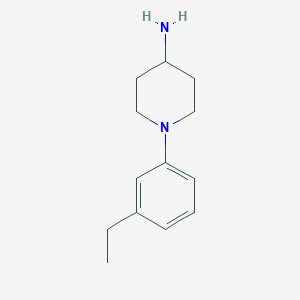

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

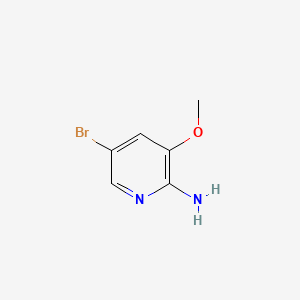

The compound "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" is a brominated organic molecule that features a 1,3-oxazole ring, a structure known for its relevance in medicinal chemistry due to its presence in various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, related structures with bromobenzyl groups and heterocyclic rings such as oxazoles, triazoles, and benzoxazoles are discussed, indicating the significance of such moieties in chemical synthesis and potential biological applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents involves good yields and is characterized spectroscopically . Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, is synthesized from p-toluidine through a series of reactions including chloral hydrate treatment, sulfuric acid treatment, and bromination . These methods suggest that the synthesis of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" would likely involve bromination steps and the construction of the oxazole ring, possibly through cyclization reactions.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of brominated compounds. For example, the crystal structure of a benzodiazepinooxazole derivative was determined using the three-dimensional Patterson method . The molecular structure of related compounds is often compared using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques would be applicable to analyze the molecular structure of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" to understand its geometry, electronic structure, and potential interactions.

Chemical Reactions Analysis

The reactivity of brominated compounds can be diverse. For instance, bromine → lithium exchange reactions of dibromo-triazoles have been studied, showing the potential for further functionalization . The presence of a bromobenzyl group in a molecule often allows for subsequent transformations, such as the synthesis of triazol derivatives from oxadiazoles . These studies indicate that the bromobenzyl group in "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole" could undergo similar reactions, enabling the synthesis of a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be explored through various spectroscopic and computational methods. For example, FT-IR spectroscopy and quantum mechanical studies provide insights into the vibrational frequencies and electronic properties of such compounds . Theoretical calculations can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These methods would be relevant to characterize the physical and chemical properties of "2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole", including its reactivity, stability, and potential applications in materials science or as a pharmaceutical intermediate.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLAXXIIDYLNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CC2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)